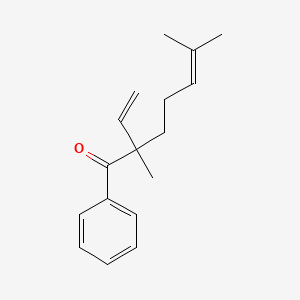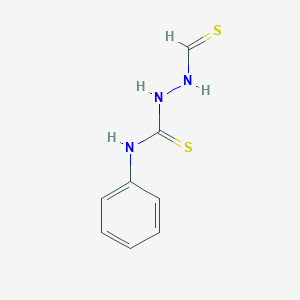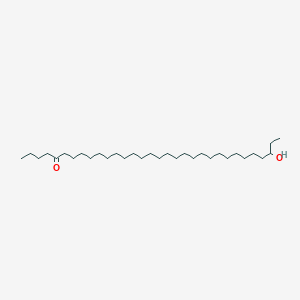
Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- is a complex organic compound characterized by its unique structure, which includes a benzenesulfonic acid moiety substituted with a 2,2-diphenylhydrazino group and two nitro groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- typically involves multiple steps, starting with the nitration of benzenesulfonic acid to introduce the nitro groups at the 3 and 5 positions. This is followed by the introduction of the 2,2-diphenylhydrazino group through a coupling reaction with diphenylhydrazine. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the sulfonic acid group.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4-(2,2-diphenylhydrazino)-3,5-diaminobenzenesulfonic acid.
科学的研究の応用
Benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of benzenesulfonic acid, 4-(2,2-diphenylhydrazino)-3,5-dinitro- involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the diphenylhydrazino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Benzenesulfonic acid, 4-nitro-: Lacks the diphenylhydrazino group and has different reactivity and applications.
Benzenesulfonic acid, 3,5-dinitro-: Similar structure but without the diphenylhydrazino group, leading to different chemical properties.
Diphenylhydrazine derivatives: Compounds with similar hydrazino groups but different substituents on the benzene ring.
特性
CAS番号 |
93654-70-7 |
|---|---|
分子式 |
C18H14N4O7S |
分子量 |
430.4 g/mol |
IUPAC名 |
4-(2,2-diphenylhydrazinyl)-3,5-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C18H14N4O7S/c23-21(24)16-11-15(30(27,28)29)12-17(22(25)26)18(16)19-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,19H,(H,27,28,29) |
InChIキー |
MSZZGNKXMMKCCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C=C(C=C3[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






mercury](/img/structure/B14349590.png)

acetic acid](/img/structure/B14349602.png)






![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)
